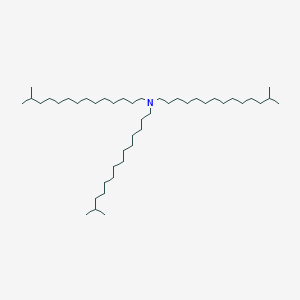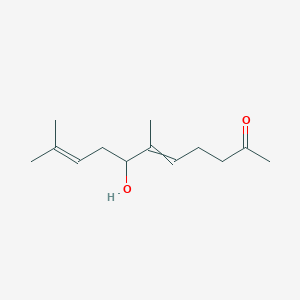arsane CAS No. 112642-94-1](/img/structure/B14303262.png)
Bis[bis(trimethylsilyl)methyl](methyl)arsane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bisbis(trimethylsilyl)methylarsane is an organoarsenic compound characterized by the presence of trimethylsilyl groups attached to a central arsenic atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bisbis(trimethylsilyl)methylarsane typically involves the reaction of trimethylsilyl chloride with an arsenic-containing precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of Bisbis(trimethylsilyl)methylarsane may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Bisbis(trimethylsilyl)methylarsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
科学研究应用
Chemistry
In chemistry, Bisbis(trimethylsilyl)methylarsane is used as a precursor for the synthesis of other organoarsenic compounds
Biology and Medicine
While the biological and medicinal applications of Bisbis(trimethylsilyl)methylarsane are still under investigation, its derivatives may have potential as therapeutic agents or diagnostic tools due to their ability to interact with biological molecules.
Industry
In industry, this compound is used in the production of advanced materials, including semiconductors and specialty polymers. Its ability to form stable bonds with other elements makes it valuable in the development of new materials with enhanced properties.
作用机制
The mechanism by which Bisbis(trimethylsilyl)methylarsane exerts its effects involves the interaction of its trimethylsilyl groups with other molecules. These interactions can lead to the formation of stable complexes or the activation of specific chemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
Bis(trimethylsilyl)methane: Similar in structure but lacks the arsenic atom.
Bis(trimethylsilyl)acetylene: Contains a triple bond between carbon atoms instead of an arsenic atom.
Metal bis(trimethylsilyl)amides: Coordination complexes with metals instead of arsenic.
Uniqueness
Bisbis(trimethylsilyl)methylarsane is unique due to the presence of the arsenic atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
112642-94-1 |
|---|---|
分子式 |
C15H41AsSi4 |
分子量 |
408.75 g/mol |
IUPAC 名称 |
bis[bis(trimethylsilyl)methyl]-methylarsane |
InChI |
InChI=1S/C15H41AsSi4/c1-16(14(17(2,3)4)18(5,6)7)15(19(8,9)10)20(11,12)13/h14-15H,1-13H3 |
InChI 键 |
XNPZBXBARWWMRD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C([Si](C)(C)C)[As](C)C([Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate](/img/structure/B14303190.png)
![6-[3-(Dimethylamino)propoxy]-N,N-dimethylhexan-1-amine](/img/structure/B14303194.png)
![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)
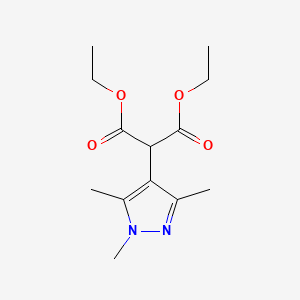
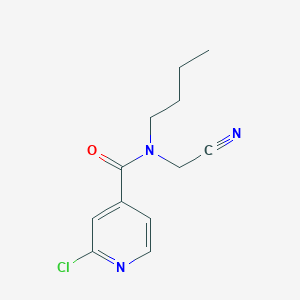
![[(Cyclobutylamino)-phosphonomethyl]phosphonic acid](/img/structure/B14303230.png)
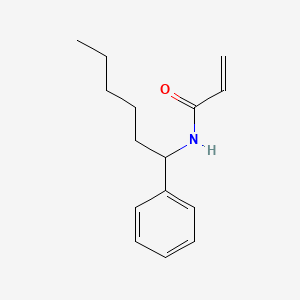
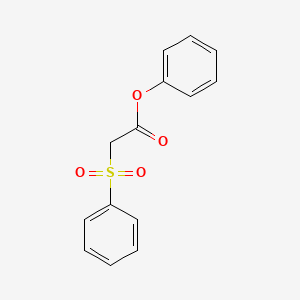
![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)
![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)
